苯,2-叠氮-1,3-二甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

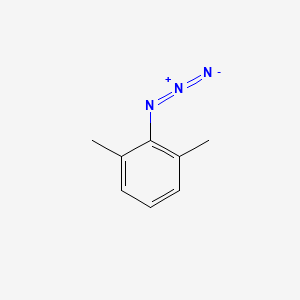

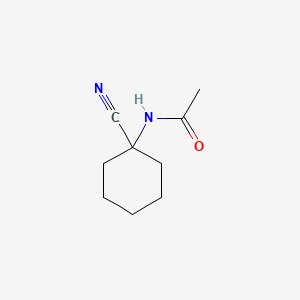

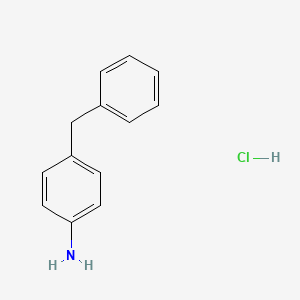

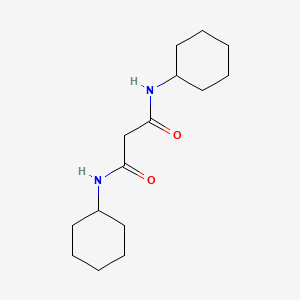

“Benzene, 2-azido-1,3-dimethyl-” is a compound that is derived from benzene, a simple aromatic ring compound. It has two methyl groups (CH3) attached to the benzene ring at positions 1 and 3, and an azido group (N3) at position 2 .

Synthesis Analysis

The synthesis of “Benzene, 2-azido-1,3-dimethyl-” involves azide transfer reactions . The azide transfer of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) to alcohols proceeds to give the corresponding azides under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “Benzene, 2-azido-1,3-dimethyl-” can be inferred from its parent compounds. The parent compounds are “Benzene, 1,3-dimethyl-” and "Benzene, azido-" . The compound also has a related compound “2-Azido-1,3-dimethylimidazolinium hexafluorophosphate” with a molecular weight of 285.13 .Chemical Reactions Analysis

The chemical reactions of “Benzene, 2-azido-1,3-dimethyl-” involve electrophilic aromatic substitution , nucleophilic addition , and cycloaddition reactions . The azide group plays a crucial role in these reactions .Physical And Chemical Properties Analysis

“Benzene, 2-azido-1,3-dimethyl-” is a solid with a melting point of 205-210 °C . It is derived from benzene, which is a nonpolar molecule and usually a colorless liquid with a characteristic aroma .科学研究应用

Synthesis of Various Heterocycles

Organic azides such as 2-azido-1,3-dimethylbenzene have been used in the synthesis of various heterocycles . These include five-membered rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Diazo-Transfer to Primary Amines

2-azido-1,3-dimethylbenzene has been used as a reagent for safe and efficient diazo-transfer to primary amines . This process involves the preparation of organic azides from primary amines in high yields .

Synthesis of N Labeled Compounds

The compound has been used in the synthesis of 15N-labeled 2-azido-1,3-dimethylimidazolinium salts . This involves nitrosation of 1,3-dimethylimidazolinium-2-yl hydrazine with Na15NO2 under acidic conditions .

Use in High Temperature Environments

Although the lower decomposition point of 2-azido-1,3-dimethylbenzene is not ideal for applications in high-temperature environments, its lower melting point makes it a promising melt-cast explosive or an energetic plasticizer .

Synthesis of Heterocyclic Systems

Organic azides have been used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Utility in Chemoselectivity

Organic azides have been used in the utility of chosen catalysts in the chemoselectivity favoring C−H and C-N bonds .

作用机制

In terms of pharmacokinetics, the properties of a compound such as its absorption, distribution, metabolism, and excretion (ADME) can be influenced by various factors including its chemical structure, the presence of functional groups, and its physical properties such as solubility and stability .

The environment in which a compound acts can also influence its efficacy and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .

安全和危害

未来方向

属性

IUPAC Name |

2-azido-1,3-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-4-3-5-7(2)8(6)10-11-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZCAAYTAPDGMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180948 |

Source

|

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26334-20-3 |

Source

|

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026334203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-azido-1,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the reaction between 2-azido-1,3-dimethylbenzene and the ruthenium bisammine complex?

A1: This reaction, as described in the research paper [], highlights the versatility of the ruthenium bisammine complex as a precursor for synthesizing various Ru(II) complexes. The reaction with 2-azido-1,3-dimethylbenzene, a bulky aryl azide, specifically leads to the formation of a ruthenium imido complex []. This is significant because the resulting ruthenium imido complex exhibits high catalytic activity in the reaction of alkyl azides with primary amines to produce N-substituted imines []. This demonstrates the potential application of these complexes in organic synthesis.

Q2: How does the steric bulk of 2-azido-1,3-dimethylbenzene influence the reaction outcome?

A2: The research [] shows that the reaction of the ruthenium bisammine complex with aryl azides yields different products depending on the steric bulk of the azide. While less bulky azides like azidobenzene lead to the formation of ruthenium 1,4-diphenyltetraaza-1,3-diene complexes, bulkier aryl azides such as 2-azido-1,3-dimethylbenzene result in ruthenium imido complexes []. This suggests that the steric hindrance imposed by the two methyl groups in 2-azido-1,3-dimethylbenzene directs the reaction pathway towards imido complex formation. Further research could explore the steric limitations and investigate the reaction with other substituted aryl azides.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1266314.png)

![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)